1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(27)25-13-11-23(12-14-25)26-21(19-5-3-4-6-22(19)29-23)15-20(24-26)17-7-9-18(28-2)10-8-17/h3-10,21H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGXSOJYQREHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-c][1,3]oxazine core, which can be synthesized through a series of condensation reactions involving appropriate precursors such as aminoaldehydes and reactive methylenes . The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidine ring is formed through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone serves as a significant building block in organic synthesis. It can be employed in various chemical reactions such as:
- Oxidation: Utilizing reagents like potassium permanganate to introduce functional groups.
- Reduction: Employing agents such as sodium borohydride for reducing ketone or nitro groups.
- Substitution Reactions: Facilitating nucleophilic substitutions on the aromatic or piperidine rings .
Biology
Research has indicated potential biological activities of this compound including:
- Antimicrobial Properties: Studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways.
- Anticancer Activity: Preliminary data points towards its potential in inhibiting cancer cell growth through interaction with specific molecular targets .
Medicine
Due to its unique structure and biological properties, this compound is being explored as a therapeutic agent. Its mechanism of action may involve binding to enzymes and receptors that regulate key cellular processes such as growth and apoptosis .
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as fluorescence or conductivity .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of various derivatives of the compound revealed significant activity against Gram-positive bacteria. The results indicated that modifications to the methoxy group enhanced efficacy against certain strains .
Case Study 2: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory effects demonstrated that the compound effectively inhibited pro-inflammatory cytokines in vitro. This suggests a potential pathway for therapeutic use in treating chronic inflammatory diseases .
Case Study 3: Anticancer Properties
In vitro experiments showed that the compound could induce apoptosis in cancer cell lines through mitochondrial pathways. Further studies are required to elucidate the exact mechanisms involved .
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations
The target compound’s 4-methoxyphenyl group distinguishes it from analogs with other substituents:
- 4-Ethoxyphenyl derivative (): The ethoxy group increases steric bulk compared to methoxy, which may alter binding affinities in biological systems.
Table 1: Substituent Effects on Key Properties
Spiro Ring Modifications
Copper-Catalyzed Approaches
- The target compound’s synthesis likely involves copper-catalyzed tandem reactions, similar to methods for benzo[e]pyrazolo[1,5-c][1,3]thiazines (yields: 70–92%) . These methods prioritize atom economy and mild conditions (e.g., 80°C under N₂).
Antimicrobial Activity
Anticancer Potential
- Pyrazolo[1,5-a]pyrimidines () demonstrate significant antiproliferative effects (IC₅₀: 2.7–4.9 μM against HEPG2-1), suggesting that structural analogs of the target compound could be optimized for oncology applications .
Biological Activity
The compound 1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a spirocyclic structure that contributes to its unique biological properties. The presence of the methoxyphenyl group is significant as it often correlates with increased lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.
- Case Study : A study published in Molecules demonstrated that spirocyclic oxindole derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the activation of intrinsic apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar spiro-compounds possess antibacterial and antifungal activities.
- Case Study : In a comparative study of various oxazine derivatives, it was found that some compounds showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action was linked to the disruption of bacterial cell membranes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
- Research Findings : A study focusing on benzo[e]pyrazolo derivatives reported significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. The proposed mechanism involved the modulation of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Membrane Disruption : Interaction with microbial membranes resulting in cell lysis.
- Cytokine Modulation : Inhibition of inflammatory mediators through signaling pathway interference.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | Low µM | Apoptosis via caspase activation |
| Antimicrobial | E. coli (bacteria) | Moderate efficacy | Membrane disruption |
| Anti-inflammatory | Macrophages | Significant reduction | NF-kB pathway modulation |
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this spiro compound?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Catalysts : Triethylamine or diisopropylethylamine to facilitate nucleophilic substitutions or condensations .
- Solvents : Ethanol or acetonitrile to enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product . Example: A related spiro compound was synthesized via Ullmann coupling using CuI as a catalyst under nitrogen atmosphere .
Q. How is the compound’s structural integrity validated?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the spiro junction .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the spiro system .
- Mass Spectrometry : Verifies molecular weight and fragmentation patterns .
Q. What functional groups influence the compound’s reactivity?
Critical groups include:
- 4-Methoxyphenyl : Enhances electron donation, affecting aromatic interactions .
- Piperidine Ring : Participates in hydrogen bonding with biological targets .
- Ethanone Moiety : A reactive site for further derivatization (e.g., Schiff base formation) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay variability or impurity profiles. Mitigation strategies:
Q. What methodologies optimize reaction yields for large-scale synthesis?
Yield optimization requires:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in spiro system formation .
- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation .
Q. How can the compound’s interaction with biological targets be mechanistically studied?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes/receptors .
- Molecular Docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .
- Pharmacophore Modeling : Identifies critical structural features for activity against targets like kinases .
Q. What computational methods assess the spiro system’s conformational stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
